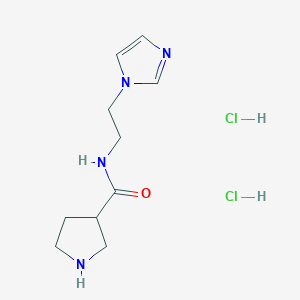
Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a carboxylic acid group, and an imidazole moiety, making it a versatile molecule for biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Imidazole Group: The imidazole moiety is introduced via nucleophilic substitution reactions, often using imidazole derivatives and suitable leaving groups.
Amidation Reaction: The carboxylic acid group is converted to an amide through reaction with an amine, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing various functional groups under controlled conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Functionalized imidazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Protein Binding: It can be used to study protein-ligand interactions, providing insights into protein function and structure.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: It may be explored as a therapeutic agent for various diseases, depending on its biological activity.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Analytical Chemistry: It serves as a standard or reagent in analytical methods, ensuring accuracy and reliability in measurements.
Mechanism of Action
The mechanism by which Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or proteins. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or protein function. The compound may also interact with cellular pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring but differ in the position and nature of substituents.
Imidazole derivatives: Compounds with variations in the imidazole ring structure or additional functional groups.
Uniqueness: Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride is unique due to its specific combination of a pyrrolidine ring, carboxylic acid group, and imidazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1185304-24-8 |
|---|---|
Molecular Formula |
C10H17ClN4O |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)pyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H16N4O.ClH/c15-10(9-1-2-11-7-9)13-4-6-14-5-3-12-8-14;/h3,5,8-9,11H,1-2,4,6-7H2,(H,13,15);1H |
InChI Key |
ONTPFKNFIBAVAU-UHFFFAOYSA-N |
SMILES |
C1CNCC1C(=O)NCCN2C=CN=C2.Cl.Cl |
Canonical SMILES |
C1CNCC1C(=O)NCCN2C=CN=C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















